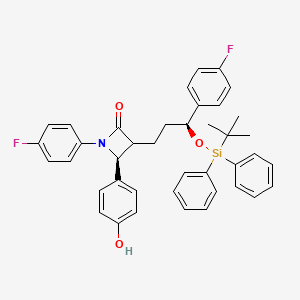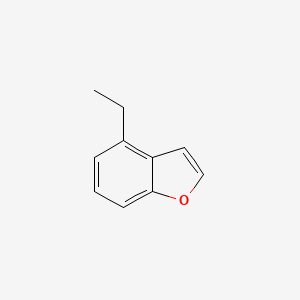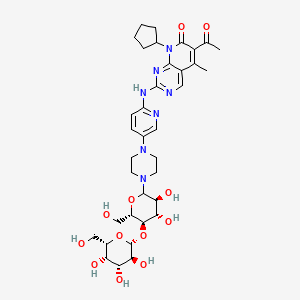
Palbociclib N-Lactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palbociclib N-Lactose is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib is primarily used in the treatment of advanced or metastatic estrogen receptor-positive and human epidermal growth factor receptor 2-negative breast cancer . The compound works by inducing cell cycle arrest and senescence in responsive cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palbociclib can be synthesized through an eight-step process starting from 2-(methylthio)pyrimidin-4-(3H)-one . The steps include nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, bromination, cross-coupling reaction, and aqueous workup . This method uses inexpensive raw materials and reagents, involves readily controllable reaction conditions, and reduces environmental hazards .
Industrial Production Methods
Industrial production of Palbociclib involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often exceeding 90% . The production method is designed to be simple, with a shorter production period, making it suitable for rapid laboratory preparation and large-scale production .
Chemical Reactions Analysis
Types of Reactions
Palbociclib undergoes various chemical reactions, including:
Oxidation: Involves the conversion of functional groups to higher oxidation states.
Reduction: Involves the conversion of functional groups to lower oxidation states.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the formation of Palbociclib .
Scientific Research Applications
Palbociclib N-Lactose has several scientific research applications:
Mechanism of Action
Palbociclib N-Lactose exerts its effects by inhibiting CDK4/6, which are crucial for cell cycle progression from the G1 to the S phase . By inhibiting these kinases, the compound prevents DNA synthesis and cell proliferation . The primary molecular targets are the CDK4/6-cyclin D complexes, and the pathway involved includes the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.
Abemaciclib: A CDK4/6 inhibitor with similar applications in cancer therapy.
Uniqueness
Palbociclib N-Lactose is unique due to its specific molecular structure, which allows for effective lysosomal trapping and prolonged temporal activity . This property is shared with other CDK4/6 inhibitors but is particularly pronounced in Palbociclib .
Properties
Molecular Formula |
C36H49N7O12 |
|---|---|
Molecular Weight |
771.8 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-2-[[5-[4-[(3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40)/t22-,23-,26+,27+,28-,29-,30-,31-,34?,35+/m0/s1 |
InChI Key |
DYSPTWKZFBSOIY-KYRAVJGZSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O[C@@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


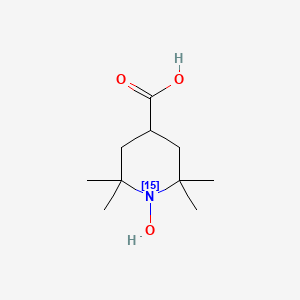
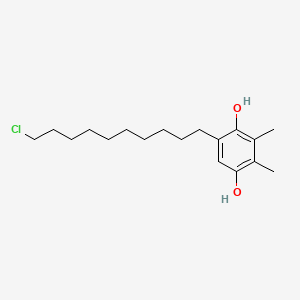

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)

![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
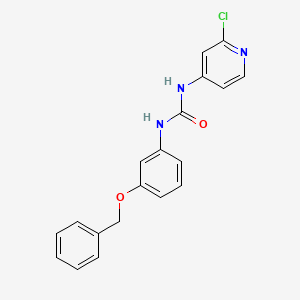
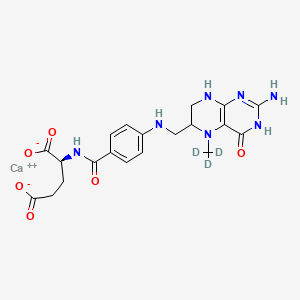
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
